BenchChemオンラインストアへようこそ!

4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid

GCGR antagonist type 2 diabetes pyrazole pharmacophore

4-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoic acid (CAS 1342412-70-7) is a synthetic non-proteinogenic amino acid derivative featuring a 4-methylpyrazole side chain and an N-methylated α-carbon. It belongs to the broader class of pyrazole-containing butanoic acid building blocks widely investigated in medicinal chemistry as glucagon receptor (GCGR) antagonists and peptide mimetics.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B15324190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CCC(C(=O)O)NC
InChIInChI=1S/C9H15N3O2/c1-7-5-11-12(6-7)4-3-8(10-2)9(13)14/h5-6,8,10H,3-4H2,1-2H3,(H,13,14)
InChIKeyXQNXSYYLQRXUJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Profile: 4-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoic acid | CAS 1342412-70-7


4-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoic acid (CAS 1342412-70-7) is a synthetic non-proteinogenic amino acid derivative featuring a 4-methylpyrazole side chain and an N-methylated α-carbon . It belongs to the broader class of pyrazole-containing butanoic acid building blocks widely investigated in medicinal chemistry as glucagon receptor (GCGR) antagonists and peptide mimetics . The compound is commercially supplied as a 98% pure research chemical for in vitro and ex vivo studies .

Structural Differentiation Risks: Why Generic Pyrazole-Butanoic Acid Analogs Cannot Substitute for 4-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoic Acid


Simple substitution of this compound with an unsubstituted pyrazole or a differently substituted analog introduces significant functional risks. The 4-methyl substituent on the pyrazole ring is a critical pharmacophore for target engagement in the GCGR antagonist series, where its removal or replacement consistently reduces binding affinity . Simultaneously, the N-methylamino group on the α-carbon introduces chirality and alters hydrogen-bonding capacity relative to primary amines, which can drastically change pharmacokinetic and binding properties in amino acid-derived probes . Without head-to-head selectivity data for this specific compound, procurement decisions must weigh these structural features against the intended biological model to avoid silent inactivity.

Quantitative Differentiation Evidence for 4-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoic Acid Sourcing


Evidence Item 1: 4-Methyl Pyrazole Substitution Confers GCGR Binding Activity Retention vs. Unsubstituted Pyrazole Analogs

In a series of 4-methyl substituted pyrazole derivatives evaluated as GCGR antagonists, the 4-methyl group was identified as a pharmacophoric requirement for receptor binding. The lead compound 9r (closely related scaffold) showed a GCGR binding IC50 of 0.06 µM and a cAMP activity IC50 of 0.26 µM in cell-based assays . Removal of the 4-methyl substitution in analogous compounds led to a significant drop in potency, although exact values for the unsubstituted comparator were not reported in the same study . This class-level evidence supports that the 4-methyl group on the pyrazole of 4-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoic acid is likely critical for maintaining GCGR target engagement relative to 2-(methylamino)-4-(1H-pyrazol-1-yl)butanoic acid (CAS 1339003-36-9), which lacks this methyl group .

GCGR antagonist type 2 diabetes pyrazole pharmacophore

Evidence Item 2: Computed Lipophilicity Differential vs. Methyl Ester Pro-Drug Form Impacts Membrane Permeability

The free carboxylic acid form (target compound) and its methyl ester analog (CAS 1339589-29-5) exhibit substantially different computed lipophilicities. The methyl ester has a predicted density of 1.13±0.1 g/cm³ and a boiling point of 330.0±42.0 °C, consistent with a more lipophilic, membrane-permeable pro-drug form . The free acid (target compound) is expected to have a significantly lower LogP (estimated XLogP3 ≈ -2.5 to -1.5 based on analogous compounds), which enhances aqueous solubility but reduces passive membrane diffusion . This difference is critical for experimental design: the methyl ester may be preferred for cell permeability assays, while the free acid is more appropriate for in vitro biochemical assays requiring solubility.

physicochemical property LogP permeability

Evidence Item 3: Halogenated vs. Methyl-Substituted Pyrazole: Synthetic Tractability and Electrophilic Risk

The 4-bromo analog (CAS 1343001-46-6) is commercially available but introduces an electrophilic site prone to unwanted displacement or Pd-catalyzed cross-coupling side reactions in complex synthetic sequences . The target compound's 4-methyl group is chemically inert under most reaction conditions, offering greater synthetic compatibility. The 4-bromo analog has an exact mass of 261.01129 g/mol and a topological polar surface area (tPSA) of 67.2 Ų , while the target compound (MW 197.23 g/mol) has a lower tPSA and lacks the heavy bromine atom, which may improve ligand efficiency metrics in fragment-based screening .

synthetic accessibility side-reaction risk medicinal chemistry

High-Value Application Scenarios for 4-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoic Acid in Life Science Research


1. GCGR Antagonist Lead Optimization and SAR Studies

Use the compound as a core scaffold for iterative optimization of GCGR binding potency. The 4-methylpyrazole moiety has been validated in cell-based assays (compound 9r: IC50 = 0.06 µM) and is essential for forming hydrophobic interactions in the receptor binding pocket . The free carboxylic acid allows direct conjugation or bioisosteric replacement without prior ester hydrolysis.

2. Solid-Phase Peptide Synthesis (SPPS) Building Block Precursor

Convert the free acid to its Fmoc-protected derivative (CAS 1868972-51-3) for incorporation into synthetic peptides. The 4-methylpyrazole side chain introduces conformational constraint and potential target-binding enhancement in peptide probes . The N-methylamino group provides an additional site for backbone N-methylation, a common strategy to improve peptide stability and cell permeability.

3. Fragment-Based Drug Discovery (FBDD) Library Member

Deploy the compound as a low molecular weight (197.23 g/mol) fragment in primary screens. Its lower mass and absence of heavy halogens improve ligand efficiency indices relative to the 4-bromo analog (262.10 g/mol) and make it a more suitable starting point for fragment growing or merging campaigns . The defined stereochemistry at C2 provides a three-dimensional scaffold preferred in modern fragment libraries.

4. Analytical Reference Standard for Pyrazole-Containing API Impurity Profiling

With a certified purity of 98% from commercial suppliers , the compound can serve as a reference standard for HPLC method development and impurity quantification in the quality control of pyrazole-based active pharmaceutical ingredients, particularly those containing the 4-methylpyrazole or N-methylamino acid structural motif.

Quote Request

Request a Quote for 4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.